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molecular formula C8H9NO2 B147235 4-Methoxybenzamide CAS No. 3424-93-9

4-Methoxybenzamide

Cat. No. B147235
M. Wt: 151.16 g/mol
InChI Key: GUCPYIYFQVTFSI-UHFFFAOYSA-N
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Patent
US07595320B2

Procedure details

1-(1-Ethoxyethyl)-3-(4-methoxybenzoylamino)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (0.3 g, 0.77 mmol), O-(1H-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) (0.247 g, 0.77 mmol, 1 eq.), dimethylformamide (3.85 mL) and phenylhydrazine (0.151 mL, 1.54 mmol, 2 eq.) are successively introduced into a 20 mL round-bottomed flask under argon. Triethylamine (0.322 mL, 2.31 mmol, 3 eq.) is added to the reaction mixture. The mixture is stirred at a temperature in the region of 60° C. for 15 hours. The solvent is then evaporated off under vacuum and the residual oil is diluted with 15 mL of ethyl acetate and 10 mL of water. The aqueous phase is isolated and then acidified to pH 4-5, after which it is extracted with ethyl acetate (3×15 mL). The combined organic phases are dried over magnesium sulfate and concentrated to dryness under reduced pressure. The residue is purified by flash chromatography on silica gel, eluting with a 1:1 ethyl acetate/heptane mixture. The product obtained in oil form (0.310 g, 84%, Rf=0.47 (1:9 MeOH/dichloromethane)) is placed without further purification in 5 mL of tetrahydrofuran and 2.5 mL of 2.5 N hydrochloric acid. The reaction mixture is then heated at a temperature in the region of 50° C. for 2 hours and is then cooled to room temperature. 15 mL of water are then added to the mixture. A precipitate forms. The tetrahydrofuran is evaporated off and the aqueous phase is neutralized with 5 N NaOH. The precipitate formed is filtered off and then washed with water. The beige-colored solid is dried in an oven at a temperature in the region of 60° C. under vacuum. The dry solid is then dissolved in acetone and precipitated from heptane. The 5-(N′-phenylhydrazinocarbonyl)-1H-thieno[2,3-c]pyrazol-3-yl]-4-methoxybenzamide thus obtained (86 mg, 33%) has a purity of 95%. Overall yield=28%. 1H NMR (400 MHz, (CD3)2SO-d6, δ in ppm): 3.85 (s, 3H); 6.72 (broad t, J=7.5 Hz, 1H); 6.76 (broad d, J=8.0 Hz, 2H); 7.05 (broad d, J=8.0 Hz, 2H); 7.15 (broad t, J=7.5 Hz, 2H); 7.85 (broad s, 1H); 8.09 (broad d, J=8.0 Hz, 2H); 8.19 (broad s, 1H); 10.45 (broad m, 1H); 11.0 (broad m, 1H); 12.9 (broad m, 1H). LC/MS: m=407. ES m/z=408 MH+
Name
1-(1-Ethoxyethyl)-3-(4-methoxybenzoylamino)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.247 g
Type
reactant
Reaction Step One
Quantity
0.151 mL
Type
reactant
Reaction Step One
Quantity
3.85 mL
Type
solvent
Reaction Step One
Quantity
0.322 mL
Type
reactant
Reaction Step Two
Yield
28%

Identifiers

REACTION_CXSMILES
C(OC(N1C2SC(C(O)=O)=CC=2C([NH:17][C:18](=[O:27])[C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)=N1)C)C.F[B-](F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2C=CC=CC=2N=N1.C1(NN)C=CC=CC=1.C(N(CC)CC)C>CN(C)C=O>[CH3:26][O:25][C:22]1[CH:23]=[CH:24][C:19]([C:18]([NH2:17])=[O:27])=[CH:20][CH:21]=1 |f:1.2|

Inputs

Step One
Name
1-(1-Ethoxyethyl)-3-(4-methoxybenzoylamino)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Quantity
0.3 g
Type
reactant
Smiles
C(C)OC(C)N1N=C(C2=C1SC(=C2)C(=O)O)NC(C2=CC=C(C=C2)OC)=O
Name
Quantity
0.247 g
Type
reactant
Smiles
F[B-](F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
0.151 mL
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
3.85 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.322 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at a temperature in the region of 60° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated off under vacuum
ADDITION
Type
ADDITION
Details
the residual oil is diluted with 15 mL of ethyl acetate and 10 mL of water
CUSTOM
Type
CUSTOM
Details
The aqueous phase is isolated
EXTRACTION
Type
EXTRACTION
Details
after which it is extracted with ethyl acetate (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with a 1:1 ethyl acetate/heptane mixture
CUSTOM
Type
CUSTOM
Details
The product obtained in oil form (0.310 g, 84%, Rf=0.47 (1:9 MeOH/dichloromethane))
CUSTOM
Type
CUSTOM
Details
is placed without further purification in 5 mL of tetrahydrofuran
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated at a temperature in the region of 50° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled to room temperature
ADDITION
Type
ADDITION
Details
15 mL of water are then added to the mixture
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran is evaporated off
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The beige-colored solid is dried in an oven at a temperature in the region of 60° C. under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The dry solid is then dissolved in acetone
CUSTOM
Type
CUSTOM
Details
precipitated from heptane

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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